molecular formula C17H16N2OS2 B2418536 3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2418536
M. Wt: 328.5 g/mol
InChI Key: LBVRQUGGGDMHQQ-UHFFFAOYSA-N
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Description

3-Allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is a chemically unique small molecule that serves as a versatile scaffold in medicinal chemistry and oncology research. As a member of the thieno[2,3-d]pyrimidine family, it is a recognized bioisostere of natural nitrogenous bases like uracil and quinazoline, allowing it to interact with key enzymatic targets . This compound is of significant interest in the discovery and development of novel anticancer therapeutics. Research on analogous thienopyrimidine derivatives has demonstrated potent cytotoxicity and anti-proliferative effects against a range of challenging cancer cell lines, including aggressive breast cancer models such as MDA-MB-231 and MCF-7, as well as liver carcinoma HepG2 and cervical cancer HeLa cells . The mechanism of action for this class of compounds is under active investigation; molecular docking studies suggest that related ligands can bind to the internal pocket of enzymes like (V599E)B-Raf, promoting an inactive conformation and inhibiting its kinase activity, which is a promising target in cancer pathways . Furthermore, such compounds have been reported to induce cell cycle arrest, specifically in the G1 phase for ER-positive cell lines and the G2 phase for ER-negative cell lines, providing a potential mechanism for their anti-proliferative activity . The presence of the allyl and mercapto groups offers distinct sites for further chemical modification, enabling researchers to explore structure-activity relationships and optimize pharmacokinetic properties for enhanced efficacy. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-4-7-19-16(20)14-13(9-22-15(14)18-17(19)21)12-6-5-10(2)11(3)8-12/h4-6,8-9H,1,7H2,2-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVRQUGGGDMHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-340153 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of WAY-340153 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to control temperature, pressure, and other reaction parameters.

Chemical Reactions Analysis

Types of Reactions

WAY-340153 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-340153 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of WAY-340153 depend on the specific reaction and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C17H16N2OS2
  • Molecular Weight : 328.46 g/mol
  • CAS Number : 299919-85-0

Biological Activities

The compound has shown promise in various biological assays:

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidines exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 3-Allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one possess activity against a range of bacterial strains, including resistant strains.

CompoundActivity TypeTested StrainsMIC (µg/mL)
Thienopyrimidine DerivativeAntibacterialE. coli, S. aureus100
Similar CompoundAntifungalCandida albicans500

Anti-inflammatory Properties

Thienopyrimidine derivatives have been investigated for their anti-inflammatory effects. Studies suggest that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Anticancer Potential

Some thienopyrimidine derivatives are being explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

Several studies highlight the applications of this compound and its analogs:

  • Antimicrobial Evaluation :
    A study published in Chemistry & Biology Interface evaluated a series of thienopyrimidine derivatives for antimicrobial activity against various pathogens. The results demonstrated that certain compounds exhibited significant antibacterial activity comparable to standard antibiotics .
  • Inflammation Studies :
    In a research paper focused on anti-inflammatory agents, the thienopyrimidine scaffold was shown to inhibit COX enzymes effectively. Molecular docking studies supported these findings by illustrating favorable interactions between the compound and the enzyme active sites .
  • Cancer Research :
    Another investigation assessed the cytotoxic effects of thienopyrimidine derivatives on different cancer cell lines. The study found that these compounds could significantly reduce cell viability through apoptosis induction .

Mechanism of Action

The mechanism of action of WAY-340153 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

WAY-340153 is compared with other similar compounds to highlight its unique properties and potential advantages. Some similar compounds include:

The uniqueness of WAY-340153 lies in its specific molecular interactions and the resulting biological effects, which may differ from those of similar compounds.

Biological Activity

Chemical Identity

  • Molecular Formula: C17_{17}H16_{16}N2_{2}O S2_{2}
  • Molecular Weight: 328.46 g/mol
  • CAS Number: 138820
  • Catalog Number: 138820

3-Allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action appears to involve the induction of apoptosis in various cancer cell lines. For instance, a study demonstrated that thieno[2,3-d]pyrimidines could inhibit the proliferation of breast cancer cells by modulating key signaling pathways associated with cell survival and apoptosis .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research indicates that thieno derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial as oxidative stress is linked to various pathological conditions, including cancer and neurodegenerative diseases .

Enzyme Inhibition

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to act as an inhibitor of certain kinases that are overexpressed in cancerous tissues .

Table of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Enzyme inhibitionInhibits specific kinases

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of thieno[2,3-d]pyrimidine derivatives included this compound as a lead compound. The results showed a marked reduction in cell viability in MCF-7 breast cancer cells treated with the compound at varying concentrations. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to control groups .

Case Study 2: Antioxidant Activity

In another investigation focusing on oxidative stress, the compound was tested against DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging activity. Results indicated that at a concentration of 50 µg/mL, it exhibited a scavenging percentage of over 70%, suggesting significant antioxidant potential .

Pharmacodynamics and Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Further research is needed to fully elucidate its metabolic pathways and potential interactions with other therapeutic agents.

Q & A

Q. What are the key synthetic pathways for 3-allyl-5-(3,4-dimethylphenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The compound is synthesized via multi-step organic reactions, typically involving cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. Key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by allylation and introduction of the 3,4-dimethylphenyl group. Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) is critical for achieving high yields (>75%) and purity. For example, green chemistry principles (e.g., aqueous-phase reactions) can minimize side products .

Q. How can structural characterization of this compound be performed to confirm its identity?

Use a combination of NMR (¹H/¹³C), HRMS , and X-ray crystallography to verify the thieno-pyrimidine scaffold, allyl group, and substituents. For instance, ¹H NMR typically shows distinct peaks for the allyl protons (δ 5.1–5.8 ppm) and aromatic protons of the 3,4-dimethylphenyl group (δ 7.2–7.5 ppm). X-ray diffraction provides definitive proof of the fused ring system and stereochemistry .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

The compound’s logP (~3.2) and low aqueous solubility (<0.1 mg/mL) necessitate the use of DMSO or cyclodextrin-based formulations for biological testing. Stability studies under varying pH (4–9) and temperatures (4–37°C) reveal degradation via hydrolysis of the thioether bond, requiring storage at –20°C in inert atmospheres .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

Standard assays include:

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2).
  • Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or dihydrofolate reductase (DHFR) .

Q. How does the 3,4-dimethylphenyl substituent influence activity compared to analogs?

The 3,4-dimethyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, improving binding affinity. For example, analogs with electron-withdrawing groups (e.g., 4-fluorophenyl) show reduced anticancer activity due to weaker target interactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Conduct meta-analysis of assay conditions: Differences in cell line passage numbers, serum concentrations, or incubation times can skew results. Validate findings using orthogonal methods (e.g., Western blot for apoptosis markers alongside MTT data) .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

Dock the compound into target proteins (e.g., VEGFR-2 or DHFR) using software like AutoDock Vina. Analyze binding poses to identify critical interactions (e.g., hydrogen bonds with Thr814 of VEGFR-2 or van der Waals contacts with Phe31 of DHFR). MD simulations (>100 ns) assess stability of the ligand-protein complex .

Q. What experimental designs optimize the compound’s pharmacokinetic profile?

  • Prodrug approaches : Mask the thiol group with acetyl or PEG moieties to enhance oral bioavailability.
  • SAR studies : Modify the allyl chain to ethyl or cyclopropyl to reduce metabolic oxidation.
  • Microsomal stability assays : Use liver microsomes to identify cytochrome P450-mediated degradation hotspots .

Q. How can structural modifications balance potency and toxicity?

Replace the 2-mercapto group with methylsulfonyl to mitigate off-target reactivity while retaining enzyme inhibition. Introduce polar groups (e.g., hydroxyl) at the 5-position to improve solubility without compromising binding to hydrophobic pockets .

Q. What methodologies validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins upon compound binding.
  • Silencing/overexpression : Knockdown (siRNA) or overexpress putative targets (e.g., DHFR) to correlate activity changes with protein levels.
  • Pull-down assays : Use biotinylated analogs to isolate and identify interacting proteins via LC-MS/MS .

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